Quinidine hydrochloride
CAS No.: 1668-99-1
Cat. No.: VC21216021
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1668-99-1 |
---|---|
Molecular Formula | C20H25ClN2O2 |
Molecular Weight | 360.9 g/mol |
IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride |
Standard InChI | InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 |
Standard InChI Key | LBSFSRMTJJPTCW-VJAUXQICSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl |
Chemical Structure and Properties
Molecular Structure
Quinidine hydrochloride shares the basic structure of quinidine, a cinchona alkaloid with the chemical formula C₂₀H₂₄N₂O₂·HCl when in its hydrochloride salt form. The parent compound quinidine has a molecular weight of 324.42 g/mol, with the hydrochloride salt having a correspondingly higher molecular weight due to the addition of HCl .
Physical and Chemical Properties
The physical and chemical properties of quinidine hydrochloride are influenced by both the parent compound and the hydrochloride salt formation. The following table summarizes key properties:
Quinidine hydrochloride demonstrates improved water solubility compared to the free base form, which contributes to its pharmaceutical utility. Like other quinidine salts, it is sensitive to light exposure and undergoes degradation when exposed to strong oxidizing agents .
Historical Development and Sources
Discovery and Isolation
The history of quinidine hydrochloride is intertwined with that of quinine and other cinchona alkaloids. In 1820, French chemists Pierre Pelletier and Joseph Caventou isolated several alkaloids from cinchona bark, including quinine and quinidine . Initially, quinidine was identified as a byproduct in quinine extraction processes.
Development as a Therapeutic Agent
The therapeutic potential of quinidine was recognized in the early 20th century when its antiarrhythmic properties were discovered. While early formulations focused on the sulfate salt, the hydrochloride salt was later developed to provide alternative physicochemical properties and potentially different pharmacokinetic profiles .
Quinidine hydrochloride, like other quinidine salts, was originally derived from natural sources, primarily the bark of cinchona trees. Modern production typically involves semi-synthetic processes starting with naturally extracted quinidine or complete chemical synthesis .
Pharmacological Classification
Therapeutic Category
Quinidine hydrochloride is classified as:
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Class Ia antiarrhythmic agent
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Antimalarial schizonticide
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Antimuscarinic agent
Regulatory Classification
The regulatory classification of quinidine hydrochloride includes:
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ATC Code: C01BA01 (Cardiac therapy - Antiarrhythmics, class I and III)
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FDA Approved for cardiac arrhythmias
Mechanism of Action
Cardiac Effects
Quinidine hydrochloride exhibits a complex mechanism of action that affects multiple ion channels and receptors in cardiac tissue. Its primary antiarrhythmic effects stem from:
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Blocking voltage-gated sodium channels (Nav1.5) in a use-dependent manner, which decreases the phase 0 depolarization rate (reduced Vmax) in cardiac action potentials
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Inhibiting potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current, inward rectifier potassium current (IKI), and transient outward potassium current (Ito)
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Prolonging the cardiac action potential duration and effective refractory period
These electrophysiological effects manifest as changes on electrocardiogram (ECG) readings, including QT interval prolongation, widened QRS complexes, depressed ST segments, and sometimes the appearance of U waves .
Non-cardiac Effects
Beyond its cardiac effects, quinidine hydrochloride also:
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Acts as an antagonist at muscarinic acetylcholine receptors, particularly the M2 subtype (Ki = 7.5 μM for human recombinant receptors)
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Functions as an alpha-1 adrenergic receptor blocker, contributing to its vasodilatory effects
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In malaria treatment, acts as an intra-erythrocytic schizonticide with gametocidal activity against Plasmodium vivax and P. malariae
Pharmacokinetics
Absorption
Quinidine hydrochloride, like the sulfate salt, demonstrates good oral bioavailability. While specific data for the hydrochloride salt is limited, quinidine generally shows:
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Oral bioavailability of approximately 70%, with significant interindividual variability (45-100%)
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Peak serum levels typically occurring around 2 hours after oral administration
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First-pass metabolism in the liver contributing to the less-than-complete bioavailability
Distribution
After absorption, quinidine hydrochloride distributes throughout the body, with:
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Moderate protein binding
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Volume of distribution consistent with extensive tissue distribution
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Ability to cross the blood-brain barrier and placental barrier
Metabolism and Elimination
The metabolism and elimination of quinidine hydrochloride involve:
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Hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4
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The remainder eliminated as metabolites through hepatic clearance
Clinical Applications
Cardiac Arrhythmias
The primary therapeutic application of quinidine hydrochloride is in the management of cardiac arrhythmias, including:
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Atrial fibrillation and flutter
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Paroxysmal supraventricular tachycardia
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Ventricular arrhythmias
Its use in modern cardiology has declined with the development of newer antiarrhythmic agents with improved safety profiles, but it remains an option for specific clinical scenarios.
Antimalarial Use
Though less commonly employed for this purpose, quinidine hydrochloride retains efficacy as an antimalarial agent, particularly for:
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Treatment of severe Plasmodium falciparum infections
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Cases where first-line antimalarial drugs are unavailable or ineffective
Adverse Effects and Toxicity
Common Adverse Effects
Quinidine hydrochloride therapy may result in various adverse effects, including:
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Cardiovascular: QT interval prolongation, torsades de pointes, hypotension
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Gastrointestinal: Nausea, vomiting, diarrhea
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Neurological: Headache, dizziness, tinnitus
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Hematological: Thrombocytopenia
Cinchonism
Cinchonism, a syndrome associated with quinidine toxicity, manifests as:
Proarrhythmic Effects
A significant concern with quinidine hydrochloride therapy is its potential to induce arrhythmias, particularly:
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Torsades de pointes, a potentially fatal ventricular tachycardia
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QT interval prolongation as a precursor to serious ventricular arrhythmias
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Early afterdepolarizations (EADs) that can trigger arrhythmias
Drug Interactions
Quinidine hydrochloride participates in numerous clinically significant drug interactions due to its effects on cardiac electrophysiology and metabolism. Important interactions include:
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Digoxin: Quinidine increases digoxin levels by inhibiting P-glycoprotein transport
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Warfarin: Enhanced anticoagulant effect through inhibition of metabolism
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Class I and III antiarrhythmics: Additive effects on cardiac repolarization, increasing risk of QT prolongation
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CYP3A4 inhibitors: May increase quinidine levels and toxicity
Research Findings
Experimental Studies
Research on quinidine compounds has revealed important insights into their electrophysiological effects:
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In isolated canine ventricular myocytes, quinidine decreases the amplitude and duration of action potentials
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Studies of ion channel inhibition show quinidine inhibits IKr, peak INa, and late INa with IC50 values of 4.5, 11, and 12 μM, respectively
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At concentrations as low as 1 μM, quinidine can induce torsade de pointes in isolated rabbit heart preparations
Clinical Research
Clinical research findings related to quinidine compounds include:
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QT prolongation occurs in a dose-related manner and can be observed in clinical settings with standard therapeutic doses
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Binding studies with muscarinic acetylcholine receptors show quinidine has selective antagonist activity at M3 receptors
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Comparative studies between different salt forms have shown similar efficacy profiles but potentially different absorption kinetics and tolerance profiles
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